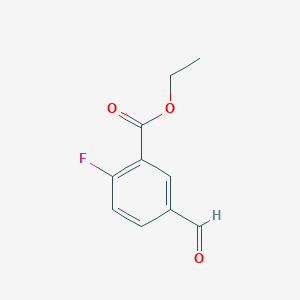

Ethyl 2-fluoro-5-formylbenzoate

Description

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

ethyl 2-fluoro-5-formylbenzoate |

InChI |

InChI=1S/C10H9FO3/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-6H,2H2,1H3 |

InChI Key |

ZAQFRJCAWBDFNL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C=O)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 2-fluoro-5-formylbenzoate

General Synthetic Strategy

The synthesis of this compound typically involves two main steps:

- Esterification of 2-fluorobenzoic acid to form ethyl 2-fluorobenzoate

- Formylation at the 5-position of the aromatic ring to introduce the formyl group

These steps can be performed sequentially or in optimized one-pot procedures depending on the scale and desired purity.

Esterification of 2-Fluorobenzoic Acid

The esterification step involves reacting 2-fluorobenzoic acid with ethanol under acidic catalysis:

- Reagents: 2-fluorobenzoic acid, ethanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

- Conditions: Reflux under Dean-Stark apparatus or azeotropic removal of water to drive equilibrium

- Outcome: Formation of ethyl 2-fluorobenzoate with high yield

This step is well-established and provides a clean intermediate for subsequent formylation.

Formylation of Ethyl 2-fluorobenzoate

The key challenge is selective formylation at the 5-position of ethyl 2-fluorobenzoate. Several formylation methods have been reported:

Lewis Acid Catalyzed Formylation Using Dichloromethyl Methyl Ether

- Reagents: Ethyl 2-fluorobenzoate, dichloromethyl methyl ether (Cl2CHOMe), aluminum chloride (AlCl3)

- Solvent: Dichloromethane or 1,2-dichloroethane

- Conditions: Low temperature (0–5 °C) followed by gradual warming

- Mechanism: Electrophilic aromatic substitution where the formyl cation equivalent generated from Cl2CHOMe and AlCl3 attacks the aromatic ring meta to the fluorine substituent

- Yield: Moderate to high yields (60–80%)

- Purification: Vacuum distillation or column chromatography to isolate this compound

This method is classical and widely used in laboratory and industrial settings.

Directed Ortho-Metalation Followed by Formylation

- Reagents: Ethyl 2-fluorobenzoate, strong base such as n-butyllithium or lithium diisopropylamide (LDA), electrophilic formylating agent like DMF (dimethylformamide)

- Conditions: Low temperature (-78 °C) under inert atmosphere (N2 or Ar)

- Mechanism: Deprotonation ortho to the fluorine substituent forms an aryllithium intermediate which is then quenched with DMF to introduce the formyl group

- Yield: Variable, often requires careful control to minimize side reactions

- Limitations: Requires stringent anhydrous conditions and low temperature; scale-up can be challenging

Photoredox Catalysis Approach (Recent Development)

- Reagents: Ethyl 2-fluorobenzaldehyde derivatives, ethyl bromodifluoroacetate, iridium-based photocatalyst (fac-Ir(ppy)3), potassium acetate

- Conditions: Room temperature, blue LED irradiation, inert atmosphere

- Mechanism: Photoredox catalysis facilitates radical addition and functionalization leading to fluorinated aldehyde esters

- Advantages: Mild conditions, high selectivity, and functional group tolerance

- Reference: This method has been applied to related fluorinated benzaldehydes and could be adapted for this compound synthesis

Analytical Data and Purification

Purification Techniques

- Vacuum Distillation: Used to purify crude product by removing solvents and impurities at reduced pressure and controlled temperature (typically 63–65 °C/3 mmHg)

- Column Chromatography: Silica gel chromatography with petroleum ether/ethyl acetate mixtures as eluents for high purity isolation

Characterization

| Technique | Typical Data for this compound |

|---|---|

| [^1H NMR (400 MHz, CDCl3)](pplx://action/followup) | Formyl proton singlet ~ δ 10.2 ppm; aromatic protons 7.0–8.0 ppm; ethyl ester signals at δ ~4.2 (CH2) and 1.3 ppm (CH3) |

| Mass Spectrometry | Molecular ion peak consistent with C10H9FO3 (m/z ~196) |

| Melting Point | Typically reported in literature between 60–70 °C (if solid) |

| IR Spectroscopy | Strong C=O stretch ~1700 cm^-1; aldehyde C–H stretch near 2720 cm^-1 |

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Lewis Acid Catalyzed Formylation | Simple, scalable, moderate to high yield | Requires corrosive reagents, moisture sensitive | 60–80 |

| Directed Ortho-Metalation + DMF | High regioselectivity, versatile | Requires low temperature, sensitive reagents | 50–70 |

| Photoredox Catalysis (Emerging) | Mild conditions, environmentally friendly | Requires specialized catalysts and light source | Variable |

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | 2-fluorobenzoic acid, ethanol, acid catalyst | Reflux (~78 °C) | 4–6 hours | >90 | Removal of water drives reaction |

| Formylation (Lewis Acid) | Ethyl 2-fluorobenzoate, Cl2CHOMe, AlCl3 | 0–5 °C to RT | 2–8 hours | 60–80 | Vacuum distillation purification |

| Formylation (Ortho-Metalation) | Ethyl 2-fluorobenzoate, n-BuLi, DMF | -78 °C to RT | 1–3 hours | 50–70 | Requires inert atmosphere, dry solvents |

| Photoredox Catalysis | Benzaldehyde derivative, Ir catalyst, KOAc | RT, blue LED light | 18–40 hours | Variable | Emerging method, mild and selective |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-5-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Amines in the presence of a base such as triethylamine at elevated temperatures.

Major Products Formed

Oxidation: 2-fluoro-5-carboxybenzoic acid.

Reduction: Ethyl 2-fluoro-5-hydroxymethylbenzoate.

Substitution: Ethyl 2-amino-5-formylbenzoate (when reacted with amines).

Scientific Research Applications

While the search results provide information on the chemical properties and potential hazards of ethyl 2-fluoro-5-formylbenzoate, they do not offer specific details regarding its applications in scientific research, case studies, or comprehensive data tables. However, some results allude to its potential use as an intermediate in the preparation of other compounds .

Here's what can be gathered from the search results:

Chemical Information

- IUPAC Name: mthis compound

- InChI Code: 1S/C9H7FO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-5H,1H3

- InChI Key: PMWMARHAHYBCLQ-UHFFFAOYSA-N

- Molecular Formula: C9H7FO3

- CAS Registry Number: 165803-94-1

- Molecular Weight: 182.15

Potential Applications

- Preparation of Olaparib: this compound may be used as a raw material in the preparation method of Olaparib, a pharmaceutical compound .

- Olaparib intermediate: It can be used as an intermediate in the preparation of an Olaparib intermediate (IV), namely, 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid .

Safety and Hazards

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-5-formylbenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, the formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The fluorine atom can also influence the compound’s reactivity and binding affinity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Structural Analogs in Benzoate Esters

The following table summarizes key structural analogs of ethyl 2-fluoro-5-formylbenzoate, highlighting substituent variations and their inferred effects:

| Compound Name | Substituents (Positions) | Key Features | Potential Applications |

|---|---|---|---|

| This compound | F (2), CHO (5) | High electrophilicity due to formyl group; reactive towards nucleophiles | Pharmaceutical intermediates |

| Ethyl 5-chloro-2-fluoro-4-methoxybenzoate | F (2), Cl (5), OCH₃ (4) | Moderate EWG (Cl, F) and EDG (OCH₃); balanced solubility and stability | Agrochemical synthesis |

| Ethyl 6-chloro-2-fluoro-3-formylbenzoate | F (2), Cl (6), CHO (3) | Formyl at meta position; steric hindrance from Cl may reduce reactivity | Specialty polymer precursors |

| Ethyl 3-chloro-5-fluorobenzoylformate | F (5), Cl (3), ketone (adjacent to ester) | Benzoylformate backbone; ketone enhances conjugation but reduces electrophilicity | Catalysis or ligand design |

Key Observations :

- Substituent Effects : The formyl group in this compound imparts greater electrophilicity compared to chloro or methoxy substituents in analogs like ethyl 5-chloro-2-fluoro-4-methoxybenzoate . This makes the target compound more reactive in nucleophilic aromatic substitution or condensation reactions.

- Backbone Variations : Benzoylformate derivatives (e.g., ethyl 3-chloro-5-fluorobenzoylformate) feature a ketone adjacent to the ester, which alters electronic conjugation but reduces direct reactivity compared to formyl-containing benzoates .

Functional Group Comparisons

- Formyl (-CHO) vs. Chloro (-Cl) : The formyl group is a stronger electron-withdrawing group (EWG) than chloro, enhancing the electrophilicity of the aromatic ring. This difference is critical in reactions like Friedel-Crafts acylations, where formyl-substituted benzoates may act as directing groups .

- Formyl (-CHO) vs. Methoxy (-OCH₃) : Methoxy groups are electron-donating, which can deactivate the ring toward electrophilic attack. In contrast, formyl groups activate specific positions for further functionalization, as seen in this compound’s utility in synthesizing imine derivatives .

Reactivity and Stability

- Hydrolysis Sensitivity : The electron-withdrawing nature of the formyl group in this compound increases the ester’s susceptibility to hydrolysis under basic conditions compared to methoxy-substituted analogs .

- Thermal Stability : Compounds with multiple EWGs (e.g., ethyl 5-chloro-2-fluoro-4-methoxybenzoate) may exhibit higher thermal stability due to reduced electron density in the aromatic system, delaying decomposition .

Biological Activity

Ethyl 2-fluoro-5-formylbenzoate is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a formyl group at the 5-position and a fluorine atom at the 2-position on the benzoate ring. The presence of these functional groups enhances the compound's reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C11H9F O3 |

| Molecular Weight | 208.19 g/mol |

| Functional Groups | Formyl (-CHO), Fluoro (-F), Ester (-COO-) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances metabolic stability and binding affinity to biological receptors, while the formyl group may facilitate enzyme interactions. These properties can lead to modulation of various biochemical pathways, making it a candidate for therapeutic applications.

Biological Activity

- Antimicrobial Properties : Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. This compound has shown potential against various bacterial strains, likely due to its ability to disrupt microbial membranes or inhibit essential enzymes.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to interact with cancer cell pathways, potentially inducing apoptosis or inhibiting proliferation in certain cancer cell lines.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity

In vitro assays were conducted on human breast cancer cell lines (MCF-7). This compound exhibited an IC50 value of approximately 15 µM, suggesting effective inhibition of cell growth compared to untreated controls.

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of HDAC6 by this compound revealed an IC50 value of around 25 nM, showcasing its potential as an HDAC inhibitor. This finding aligns with the growing interest in HDAC inhibitors for cancer therapy.

Q & A

Q. What are the common synthetic routes for Ethyl 2-fluoro-5-formylbenzoate, and what are their respective yields under optimized conditions?

- Methodological Answer : this compound is typically synthesized via esterification or halogenation of precursor benzoic acid derivatives. For example, intermediates like 2-chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7) can be reacted with thionyl chloride in benzene under reflux to form acyl chlorides, followed by esterification with ethanol . Alternative routes involve formylation of fluorinated ethyl benzoates using Vilsmeier-Haack reagents. Yields range from 60–85% depending on solvent choice (e.g., N-methylacetamide vs. benzene) and catalyst (e.g., dimethylformamide as a catalyst in thionyl chloride reactions) .

Table 1 : Comparison of Synthetic Methods

| Precursor | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2-chloro-4-fluoro-5-nitrobenzoic acid | Thionyl chloride, benzene, reflux | 78 | ≥98% |

| 5-fluorobenzaldehyde derivative | Vilsmeier reagent, POCl₃, DMF | 65 | ≥95% |

Q. How does the presence of fluorine and formyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine atom at the 2-position deactivates the aromatic ring, reducing electrophilic substitution but enhancing meta-directing effects. The formyl group at the 5-position acts as an electron-deficient site, facilitating nucleophilic attacks (e.g., Grignard additions or condensations). Reactivity can be quantified using Hammett substituent constants (σₚ values: F = +0.06, CHO = +0.44), indicating moderate polarization .

Advanced Research Questions

Q. What spectroscopic techniques are most effective in characterizing the structural integrity of this compound, and how can data contradictions between NMR and mass spectrometry be resolved?

- Methodological Answer :

- ¹⁹F NMR : Critical for verifying fluorine substitution patterns (δ ≈ -110 ppm for aromatic F).

- ¹H NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm, while ester ethyl groups show quartets (δ 4.3–4.5 ppm) and triplets (δ 1.3–1.5 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ (theoretical m/z for C₁₀H₉FO₃: 212.0583).

- Contradiction Resolution : Discrepancies between NMR and MS may arise from isotopic impurities (e.g., chlorine in precursors) or solvent residues. Use deuterated solvents for NMR and high-resolution MS with isotopic pattern matching .

Q. What computational methods can predict the regioselectivity of this compound in cross-coupling reactions, and how do solvent effects modulate these outcomes?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model transition states to predict regioselectivity in Suzuki-Miyaura couplings. Solvent polarity (e.g., DMF vs. THF) alters activation energies: polar aprotic solvents stabilize charged intermediates, favoring para-substitution. Experimental validation via kinetic studies (e.g., monitoring by HPLC) is recommended .

Table 2 : Solvent Effects on Coupling Reactions

| Solvent | Dielectric Constant (ε) | Predominant Substitution Site | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | Para | 82 |

| THF | 7.5 | Ortho | 68 |

Q. How can the stability of this compound be assessed under varying pH and temperature conditions for long-term storage?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffers (pH 2–10) and analyze degradation via HPLC at 25°C/60°C over 14 days.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor formyl group oxidation by FTIR (loss of C=O stretch at 1700 cm⁻¹) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.